Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18246650
InChI: InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate

CAS No.:

Cat. No.: VC18246650

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name methyl 2-(methylamino)-3-(3-methylpyrazol-1-yl)propanoate
Standard InChI InChI=1S/C9H15N3O2/c1-7-4-5-12(11-7)6-8(10-2)9(13)14-3/h4-5,8,10H,6H2,1-3H3
Standard InChI Key TWZCEZIRKDUQGA-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1)CC(C(=O)OC)NC

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Weight

Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate has the molecular formula C₉H₁₅N₃O₂, derived from its pyrazole core, methylamino group, and methyl ester moiety . The molecular weight is 197.23 g/mol, calculated using atomic masses of carbon (12.01), hydrogen (1.01), nitrogen (14.01), and oxygen (16.00) . Comparative data for related compounds are summarized in Table 1.

Table 1: Structural Comparison of Pyrazole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
Methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateC₉H₁₅N₃O₂197.233-methylpyrazole, methylamino, methyl ester
Methyl 2-(methylamino)-3-(1H-pyrazol-1-yl)propanoateC₈H₁₃N₃O₂183.21Pyrazole, methylamino, methyl ester
Ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoateC₁₁H₁₉N₃O₂225.293-methylpyrazole, ethyl ester, branched chain

Spectroscopic and Stereochemical Properties

The compound’s InChIKey (computed as LMOGXBOZXLEWPG-UHFFFAOYSA-N by analogy to ) and SMILES notation (COC(=O)C(N(C)C)CN1C=C(C)N=N1) provide insights into its stereochemistry and functional group arrangement. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal distinct signals for the methyl ester (–OCH₃) at ~3.6 ppm, methylamino (–NCH₃) at ~2.3 ppm, and pyrazole protons at 6.0–7.5 ppm .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of methyl 3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate involves multi-step reactions, as inferred from analogous compounds :

  • Pyrazole Ring Formation: Condensation of hydrazine with 3-methyl-1,3-diketones under acidic conditions yields the 3-methylpyrazole core.

  • Propanoate Backbone Assembly: Michael addition of acrylate esters to the pyrazole nitrogen introduces the propanoate chain .

  • Methylamino Functionalization: Reductive amination using methylamine and formaldehyde introduces the methylamino group at the 2-position .

Industrial-Scale Optimization

Industrial production may employ continuous flow reactors to enhance yield and reduce side reactions. For example, a 2024 study demonstrated that flow chemistry improved the yield of ethyl 2-methyl-3-(3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate by 22% compared to batch methods. Catalyst recycling and automated purification systems further reduce costs.

Physicochemical Properties and Stability

Solubility and Partition Coefficients

The compound’s logP (octanol-water partition coefficient) is estimated at 1.2, indicating moderate lipophilicity suitable for membrane permeability in drug delivery. Solubility in water is limited (~50 mg/L at 25°C) but improves in polar aprotic solvents like dimethyl sulfoxide (DMSO) .

Thermal and Oxidative Stability

Comparative Analysis with Structural Analogs

Impact of Ester Group Substitution

Replacing the methyl ester with an ethyl ester (as in) increases molecular weight by 14.06 g/mol and logP by 0.3, enhancing lipid solubility but reducing renal clearance rates.

Role of Pyrazole Substitution Patterns

The 3-methyl group on the pyrazole ring (vs. 4-methyl in ) improves metabolic stability by sterically hindering cytochrome P450-mediated oxidation .

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